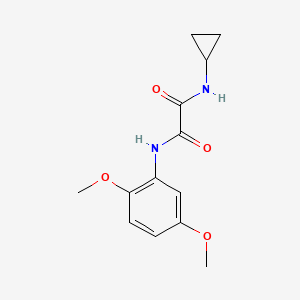![molecular formula C13H20ClNO B4717621 N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4717621.png)
N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride
Overview
Description
N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ABP belongs to the class of substituted phenethylamines and has been studied for its effects on the central nervous system.
Mechanism of Action
ABP acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation, perception, and cognition. ABP has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
ABP has been shown to have various biochemical and physiological effects on the central nervous system. ABP has been shown to increase the activity of the prefrontal cortex, which is involved in executive functions such as decision making and working memory. ABP has also been shown to increase the activity of the hippocampus, which is involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
ABP has several advantages for lab experiments, including its high potency and selectivity towards the 5-HT2A receptor. ABP has also been shown to have a long half-life, which allows for prolonged effects. However, ABP also has some limitations, including its potential for off-target effects and its limited solubility in water.
Future Directions
There are several future directions for the study of ABP. One potential direction is the development of more selective and potent analogs of ABP for use as therapeutic agents. Another direction is the study of the effects of ABP on other serotonin receptors and their potential therapeutic applications. Additionally, the use of ABP in combination with other drugs for the treatment of psychiatric disorders is an area of interest for future research.
Scientific Research Applications
ABP has been studied for its potential therapeutic applications in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. ABP has been shown to exhibit agonist activity towards the serotonin 5-HT2A receptor and has been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-9-15-13-7-5-12(6-8-13)10-14-11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAPNYRBIMDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-dimethyl-2-(4-pyridinyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717543.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine](/img/structure/B4717544.png)
![3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4717551.png)
![2-{4-allyl-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4717559.png)


![ethyl [2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4717564.png)

![{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4717582.png)
![9-ethyl-8-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717600.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717638.png)